4'-Cyano-3-piperidinomethyl benzophenone
Description
Structural Basis and Medicinal Chemistry Relevance
Benzophenone (B1666685) Core in Drug Discovery and Medicinal Chemistry
The benzophenone scaffold, characterized by a ketone group connecting two phenyl rings, is a ubiquitous structure in both natural products and synthetic medicinal chemistry. nih.govnih.gov This diarylketone framework is found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govrsc.org Natural benzophenones are often found in higher plants and fungi. nih.govnih.gov
In synthetic drug discovery, the benzophenone motif is present in several marketed drugs. nih.govrsc.org Its utility stems from its role as a versatile and rigid building block that can be substituted on its aryl rings to modulate biological activity. nih.govnih.gov For example, certain substituted benzophenones have been reported to act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The core structure is also recognized as a common photosensitizer in photochemistry, a property that is sometimes exploited in biological studies. drugbank.comwikipedia.org The structural and chemical versatility of the benzophenone framework makes it a valuable starting point for the design of new bioactive compounds. nih.govrsc.org
Piperidine (B6355638) Scaffolds in Pharmaceutical Agents and Drug Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.netnih.gov It is a key component in a vast number of FDA-approved drugs, spanning more than twenty different classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netencyclopedia.pub The widespread use of the piperidine scaffold is attributed to its ability to favorably influence a molecule's physicochemical and pharmacokinetic properties. enamine.netthieme-connect.com
Introducing a piperidine moiety can modulate lipophilicity and metabolic stability, improve aqueous solubility, and enhance binding to biological targets. enamine.netthieme-connect.comthieme-connect.com The basic nitrogen atom of the piperidine ring is often crucial for forming salt forms of drugs, which can improve solubility and bioavailability. Furthermore, the three-dimensional, sp³-rich nature of the piperidine ring is highly desirable in modern drug design as it can lead to better target selectivity and reduced off-target effects compared to flat, aromatic systems. enamine.net The strategic incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.comresearchgate.net
Role of the Cyano Group in Modulating Bioactivity
The cyano group (–C≡N), or nitrile, is a small yet powerful functional group that has found extensive application in drug design. rsc.orgnih.gov More than 60 small-molecule drugs on the market contain this functional group. rsc.org Its inclusion in a drug candidate can serve several purposes. The linear geometry and polarity of the cyano group allow it to act as a potent hydrogen bond acceptor, which can enhance binding affinity to a biological target. nih.govnih.gov
From a physicochemical standpoint, the cyano group is a bioisostere for other functional groups like halogens or a carbonyl group, allowing chemists to fine-tune properties such as lipophilicity and metabolic stability. researchgate.netnih.gov It is an electron-withdrawing group that can modify the electronic properties of an adjacent aromatic ring, which can be crucial for target interaction. nih.gov Importantly, the nitrile group is generally metabolically stable and often remains unchanged as it is eliminated from the body, a feature that can prevent the formation of unwanted metabolites. nih.govresearchgate.net In some cases, it can be strategically placed to block sites of metabolism on a molecule, thereby increasing the drug's half-life. researchgate.net
Rationale for Investigating 4'-Cyano-3-piperidinomethyl Benzophenone
The design of this compound is rooted in the principle of synergistic pharmacology, where combining multiple pharmacophores into a single molecule can lead to enhanced or novel biological activities. nih.govnih.gov
Synergistic Potential of Combined Pharmacophores
The rationale for investigating a molecule like this compound lies in the anticipated synergistic interplay between its three core components. nih.govacs.orgplos.org The rigid benzophenone core provides a defined three-dimensional structure, acting as a scaffold to present the other functional groups in a specific orientation for optimal interaction with a biological target. nih.gov
The basic piperidinomethyl group, attached to one of the phenyl rings, can serve multiple functions. It can increase water solubility, a common challenge in drug development, and its basic nitrogen can form ionic interactions or hydrogen bonds within a target's binding site, potentially increasing affinity and selectivity. thieme-connect.comthieme-connect.com
Simultaneously, the cyano group on the other phenyl ring offers a strong dipole and hydrogen bond accepting capabilities, which can be critical for anchoring the molecule to a specific pocket on a protein target. nih.gov Its electron-withdrawing nature can also modulate the reactivity and binding properties of the phenyl ring to which it is attached. nih.gov The combination of these distinct pharmacophoric elements in a single, hybrid molecule creates a unique chemical entity with a multi-faceted potential for biological interaction, justifying its synthesis and investigation in drug discovery programs. nih.gov
Referenced Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-7-9-18(10-8-16)20(23)19-6-4-5-17(13-19)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKMEPDAWWBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643130 | |
| Record name | 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-72-8 | |
| Record name | 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Analysis of 4 Cyano 3 Piperidinomethyl Benzophenone Derivatives
Impact of Benzophenone (B1666685) Scaffold Modifications on Biological Activity
The benzophenone core serves as the foundational structure, and alterations to it, whether through substitution or conformational changes, can profoundly modulate the compound's biological profile.
Substituent Effects on the Benzophenone Core
The addition or modification of substituents on the two phenyl rings of the benzophenone core is a key strategy for optimizing biological activity. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.
Research into benzophenone derivatives has shown that specific substitutions are strongly correlated with biological outcomes. For instance, in a series of benzophenone derivatives designed as anti-inflammatory agents, the absence of a methoxy (B1213986) group at the C4' position (C4′-OCH₃) on one of the phenyl rings was found to be strongly related to the inhibition of prostaglandin (B15479496) production. nih.govnih.govmdpi.com This suggests that for certain targets, a lack of a bulky, electron-donating group at this position is favorable for activity.
Conversely, in other contexts, such as the development of anti-microtubule agents, the introduction of specific substituents has led to a significant enhancement of potency. The modification of a benzophenone-bearing diketopiperazine agent led to a 4-fluorobenzophenone (B154158) derivative that demonstrated highly potent tumor cell growth inhibition, with a subnanomolar IC₅₀ value against HT-29 cells. nih.gov This highlights the beneficial role a small, electronegative fluorine atom can play in enhancing binding interactions. nih.gov
Table 1: Impact of Benzophenone Core Substituents on Biological Activity
| Substituent/Modification | Position | Observed Effect | Compound Series | Source |
|---|---|---|---|---|
| Absence of Methoxy (-OCH₃) | C4' | Strongly related to inhibition of prostaglandin production. | Thiazole-benzophenones | nih.govnih.gov |
| Fluoro (-F) | C4 | Resulted in a derivative with subnanomolar IC₅₀ against HT-29 cells. | Diketopiperazine-benzophenones | nih.gov |
| Carbonyl Reduction (-C=O to -CHOH) | - | Can be used to modify the core structure and explore different binding conformations. | SMART analogues | nih.gov |
Conformational Analysis and Molecular Flexibility of Benzophenone Derivatives
The benzophenone scaffold is not a rigid, planar structure. The two phenyl rings can rotate around the single bonds connecting them to the central carbonyl carbon, resulting in significant conformational flexibility. This flexibility can be a crucial determinant of biological activity, allowing the molecule to adopt an optimal conformation to fit into a specific protein binding pocket.
The dihedral angle between the two aromatic rings is a key conformational parameter. Docking studies of P-gp inhibitors suggest that this flexibility allows the benzophenone scaffold to adapt to a binding zone composed of distinct but overlapping sites. acs.org The ability of the scaffold to position its substituents in favorable orientations within these sites is fundamental to its inhibitory activity. This adaptability makes the benzophenone core a promiscuous scaffold, capable of interacting with a wide range of biological targets. acs.org
Role of the Piperidinomethyl Group in Ligand-Receptor Interactions
The 3-piperidinomethyl group is a critical pharmacophoric element. It consists of a basic nitrogen atom within a saturated heterocyclic ring, which can participate in crucial ionic and hydrogen-bonding interactions with acidic amino acid residues (e.g., Aspartic Acid, Glutamic Acid) in a receptor binding site.
Stereochemical Considerations and Chiral Scaffolds
Stereochemistry is a paramount consideration in drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and metabolic profiles. While the parent 4'-Cyano-3-piperidinomethyl benzophenone is an achiral molecule, the introduction of substituents onto the piperidine (B6355638) ring or the benzylic carbon (the -CH₂- linking the piperidine and phenyl rings) would create a chiral center.
The synthesis of specific stereoisomers of piperidine-containing compounds is a significant area of chemical research. nih.gov Achieving stereoselectivity is often challenging but necessary to produce a drug with optimal efficacy and safety. nih.gov Should a chiral derivative of this compound be developed, it would be essential to separate the enantiomers and evaluate them independently, as one may be significantly more potent or possess a different activity profile than the other.
Positional Isomerism of Piperidinomethyl Attachment
The point of attachment of the piperidinomethyl group to the benzophenone ring is defined as position 3 (meta). The corresponding positional isomers, where the group is attached at position 2 (ortho) or position 4 (para), would be expected to have markedly different properties.
Para-isomer (4-piperidinomethyl): Moving the group to the para position would place it at the opposite end of the phenyl ring from the carbonyl linker. This would fundamentally change the molecule's three-dimensional shape and the spatial relationship between the basic nitrogen and other pharmacophoric features, such as the 4'-cyano group. This could prevent the molecule from simultaneously engaging with binding pockets that are optimally spaced for the meta-isomer.
Therefore, the meta-positioning in this compound is a deliberate design choice that defines the specific geometry and vectoral presentation of the key interaction groups.
Influence of Piperidine Ring Substitutions on Bioactivity
Modifying the piperidine ring itself by adding substituents is a common strategy to fine-tune a compound's properties, including its potency, selectivity, and pharmacokinetic profile. Research on other piperidine-containing scaffolds provides a clear illustration of this principle's importance.
A study on 3,3-difluoropiperidine (B1349930) ethers as D4 receptor antagonists demonstrates how subtle changes to a related scaffold can have dramatic effects on binding affinity. researchgate.net The introduction of various substituents on a phenoxy group attached to the piperidine led to a wide range of binding affinities (Ki). For example, a 4-cyanophenoxy substituent resulted in a compound with a Ki of 1.7 nM, making it one of the most active compounds identified. researchgate.net Adding a fluorine atom to this (4-cyano-3-fluorophenoxy) resulted in a 12-fold loss in activity (Ki = 21 nM), showcasing the high sensitivity of the receptor to the electronic and steric environment. researchgate.net
This highlights that the piperidine ring is not merely a passive carrier of the basic nitrogen but an active component of the pharmacophore that can be decorated to optimize interactions with the target protein. Further optimization of related piperidine analogs has led to the identification of compounds with sub-nanomolar potency. nih.gov
Table 2: SAR of Substitutions on a Piperidine-Phenoxy Scaffold (Illustrative Example for Piperidine SAR)
| Compound Type | Substituent (R) | Binding Affinity (Ki, nM) for D4R | Source |
|---|---|---|---|
| Piperidine-Phenoxy Ether | 4-Fluorophenyl | 118 | researchgate.net |
| Piperidine-Phenoxy Ether | 4-Cyano-3-fluorophenoxy | 21 | researchgate.net |
| Piperidine-Phenoxy Ether | 3,4-Difluorophenoxy | 2.7 | researchgate.net |
| Piperidine-Phenoxy Ether | 4-Cyanophenoxy | 1.7 | researchgate.net |
Note: Data in Table 2 is from a D4 antagonist series and is presented to illustrate the principles of piperidine ring substitution, not as direct data for the benzophenone scaffold.
Significance of the Cyano Group in Modulating Biological Response
The cyano (CN) group is a small, yet powerful, functional group in medicinal chemistry, found in over 60 approved small molecule drugs. nih.govrsc.org Its unique electronic and steric properties, along with its metabolic profile, make it a valuable moiety for modulating the biological response of drug candidates. nih.govrsc.org
Electronic and Steric Contributions of the Cyano Moiety
The cyano group significantly influences a molecule's properties through its distinct electronic and steric characteristics.
Electronic Effects: The cyano group is a potent electron-withdrawing group. nih.gov This property allows it to modulate the electron density of aromatic rings to which it is attached. nih.gov This can be crucial for fitting into the binding environment of a target protein. nih.gov The nitrogen atom of the nitrile is highly electronegative, enabling it to act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. nih.gov Furthermore, the electron-withdrawing nature of the cyano group can create a π–π stacking interaction between the benzonitrile (B105546) framework and aromatic residues like phenylalanine, tyrosine, tryptophan, and histidine within a target protein. nih.gov
Steric Effects: The cyano group possesses a linear geometry, which can be advantageous for fitting into specific steric spaces within a protein's active site. nih.gov This precise fit can enhance selectivity for the target enzyme. nih.gov Its small size also means it can be incorporated into various molecular scaffolds without causing significant steric hindrance. core.ac.uk
| Property | Contribution to Biological Activity |
| Electronic | Strong electron-withdrawing group, modulates electron density of aromatic rings. nih.gov |
| Acts as a hydrogen bond acceptor. nih.gov | |
| Can participate in π–π stacking interactions. nih.gov | |
| Steric | Linear geometry allows for a precise fit in active sites, enhancing selectivity. nih.gov |
| Small size allows for incorporation without significant steric hindrance. core.ac.uk |
Metabolic Stability Implications of Cyano Group Hydrolysis
A key advantage of incorporating a nitrile group into a drug candidate is its significant metabolic stability. nih.govnih.gov In most cases, the nitrile group remains unchanged as it passes through the body. nih.govnih.gov It is generally not susceptible to hydrolysis and is robust against hepatic oxidative metabolism. nih.govnih.gov
Hydrolysis of a nitrile to a carboxylic acid is a rare metabolic event. nih.govresearchgate.net When it does occur, it is typically a minor pathway. nih.gov The nitrile group is not particularly electrophilic towards nucleophiles like glutathione. core.ac.uknih.gov However, its stability can be influenced by adjacent structural elements, such as electron-withdrawing groups which can activate it. core.ac.uknih.gov In some rare instances, such as with mandelonitrile, toxic metabolites like cyanide can be released. nih.gov The potential for cyanide release from a nitrile-containing compound is a consideration in drug design, though for most pharmaceutical nitriles, this is not a significant concern. core.ac.uk
The stability of the nitrile group can be a double-edged sword. While it often enhances the pharmacokinetic profile, in cases where the nitrile is part of a covalent inhibitor, its reactivity needs to be finely tuned. nih.gov The reactivity can be modulated by adding an adjacent electron-withdrawing group to make the carbon atom more electrophilic. nih.gov
Dual Functional Group Incorporation Effects (e.g., Cyano and Trifluoromethyl)
The trifluoromethyl (-CF3) group, like the cyano group, is a versatile moiety in drug design due to its profound effects on a molecule's properties. chinesechemsoc.orgnih.gov The dual incorporation of both a cyano and a trifluoromethyl group into a single molecule is an emerging strategy in medicinal chemistry to create compounds with enhanced biological activity. chinesechemsoc.org
Both groups are strongly electron-withdrawing and can significantly alter the electronic and lipophilic properties of a molecule. The -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net The combination of these two functional groups can lead to synergistic effects on a compound's pharmacokinetic and pharmacodynamic profiles.
For instance, in the development of pyrazole-based anti-inflammatory agents, the dual incorporation of trifluoromethyl and cyano groups led to analogs of Celecoxib with enhanced inhibitory activity towards cyclooxygenase-2 (COX-2). chinesechemsoc.org This suggests that the combined electron-withdrawing power and steric properties of these two groups can optimize the interaction with the target enzyme. chinesechemsoc.org
| Functional Group | Key Properties in Drug Design |
| Cyano (-CN) | Strong electron-withdrawing, hydrogen bond acceptor, metabolically stable. nih.gov |
| Trifluoromethyl (-CF3) | Enhances metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net |
| Dual Incorporation | Can lead to synergistic effects on biological activity and pharmacokinetic properties. chinesechemsoc.org |
Rational Design Principles Based on SAR Studies
Structure-activity relationship (SAR) studies are fundamental to the rational design of new drugs. nih.govresearchgate.netnih.gov By understanding how specific structural features of a molecule contribute to its biological activity, medicinal chemists can design more potent and selective compounds. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govslideshare.net A pharmacophore model represents the key features for molecular recognition, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govslideshare.net
There are two main approaches to pharmacophore modeling:
Ligand-based: This approach is used when the three-dimensional structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting their common chemical features. mdpi.com
Structure-based: When the crystal structure of a protein-ligand complex is available, a pharmacophore model can be derived directly from the interactions observed between the ligand and the protein's active site. nih.gov
For benzophenone derivatives, pharmacophore models can be developed to guide the design of new analogs with improved activity. nih.govnih.gov For example, a pharmacophore model for an enzyme inhibited by benzophenone derivatives would highlight the necessary spatial arrangement of the benzophenone core, the piperidine ring, and the cyano group for optimal binding. researchgate.net These models are valuable tools for virtual screening of large compound libraries to identify new potential hits. dovepress.com
Analog Design and Library Synthesis for SAR Elucidation
Once a lead compound like this compound is identified, the next step in drug discovery is to synthesize a library of analogs to explore the structure-activity relationship (SAR) in detail. nih.govnih.gov This involves systematically modifying different parts of the molecule and evaluating the effect of these changes on biological activity.
For this compound, an analog design strategy would involve:
Modification of the piperidine ring: The piperidine ring can be replaced with other heterocyclic systems to probe the importance of its size, shape, and basicity.
Modification of the benzophenone core: Substituents can be introduced onto the phenyl rings of the benzophenone scaffold to explore electronic and steric effects. For example, the position and nature of the cyano group could be varied.
Varying the linker: The methylene (B1212753) linker connecting the piperidine ring to the benzophenone core can be altered in length or rigidity.
The synthesis of these analogs can be achieved through various organic chemistry methods. For instance, the benzophenone core can be synthesized via Friedel-Crafts acylation. mdpi.com The piperidine moiety can be introduced through reactions like reductive amination or nucleophilic substitution. The synthesis of a focused library of such analogs allows for a systematic exploration of the chemical space around the lead compound, leading to a comprehensive understanding of the SAR and the identification of more potent and drug-like candidates. nih.gov
Preclinical Pharmacological and Biological Research on 4 Cyano 3 Piperidinomethyl Benzophenone and Analogues
Mechanistic Investigations of Biological Activity
Understanding the precise mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. Research has focused on identifying specific molecular targets and elucidating their influence on key biological pathways.
The biological activity of benzophenone (B1666685) analogues is often traced to their interaction with specific enzymes and cellular receptors. The core benzophenone structure, combined with various substitutions, allows these molecules to bind to a diverse range of protein targets.
Enzyme Inhibition: A primary mechanism for the anti-inflammatory effects of many benzophenone derivatives is the inhibition of cyclooxygenase (COX) enzymes. scielo.brfrontiersin.org Analogues such as 2′-hydroxy-4′-benzoylphenyl-β-D-glucopyranoside have been shown to selectively inhibit the COX-2 isoform, while its aglycone, 4-hydroxy-4'-methoxybenzophenone, selectively inhibits COX-1. scielo.brscielo.br Molecular docking studies support these findings, demonstrating favorable binding energies of benzophenone derivatives within the active sites of both COX-1 and COX-2. scielo.brmdpi.comnih.gov Beyond the COX enzymes, certain benzophenone derivatives have demonstrated inhibitory activity against other enzymes. For instance, a series of benzophenone derivatives with a pentyloxyl linker showed significant inhibitory activity toward butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO B), which are key targets in the therapy of Alzheimer's disease. mdpi.com
Receptor Binding: The inclusion of a piperidine (B6355638) ring, a common feature in central nervous system (CNS) active drugs, suggests that some analogues may target various receptors. biointerfaceresearch.com Indeed, novel benzophenone derivatives have been identified with high affinity for the histamine (B1213489) H₃ receptor (H₃R), acting as antagonists. mdpi.comnih.gov For example, 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl phenyl methanone (B1245722) and its derivatives show high H₃R antagonist potency, with Kᵢ values in the low nanomolar range. nih.gov Other research has identified piperidine-based compounds, such as 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, that exhibit high-affinity agonism at the sigma-1 (S1R) receptor. nih.gov Furthermore, the cyano-phenyl structural motif has been associated with receptor binding, as seen in non-benzophenone molecules that act as selective androgen receptor modulators. researchgate.net Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds also show that cyano-substituted analogues can bind potently to the dopamine (B1211576) 4 receptor (D4R). chemrxiv.org
By interacting with these molecular targets, benzophenone analogues can modulate complex biological pathways involved in disease progression.
Inflammatory Pathways: The most well-documented pathway modulation is the interference with the arachidonic acid cascade through COX inhibition. mdpi.com This action blocks the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation, edema, and pain. mdpi.comresearchgate.net In addition to the COX pathway, some benzophenone analogues can suppress the production of other inflammatory mediators. Naturally occurring benzophenones have been shown to reduce the production of nitric oxide (NO), a signaling molecule involved in the inflammatory response, in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgnih.govmdpi.com They can also decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-1β, IL-2, IL-6). frontiersin.orgnih.gov Some derivatives may also inhibit the recruitment of neutrophils to the site of inflammation, representing a dual mechanism of action. mdpi.comnih.gov
Anticancer Pathways: In the context of cancer, benzophenone analogues have been found to affect several critical pathways. A number of derivatives induce cell cycle arrest, a key mechanism for controlling cell proliferation. nih.gov For example, certain glucosylated benzophenones cause an arrest at the G1/S transition in MCF-7 breast cancer cells, which is associated with the downregulation of cyclin E, a crucial regulator of this checkpoint. scielo.brscielo.br Other analogues have been shown to induce a G2/M phase arrest in A549 lung cancer cells. nih.gov Furthermore, some compounds trigger apoptosis, or programmed cell death, through caspase-activated pathways. nih.gov Another significant anticancer mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov This has been linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.gov Some cyano-containing heterocyclic compounds have also been found to target the c-Myc gene promoter, inducing the formation of G-quadruplex structures that can downregulate the gene's expression and inhibit cancer cell proliferation. nih.gov
In Vitro Efficacy Studies
The therapeutic potential of 4'-Cyano-3-piperidinomethyl benzophenone analogues has been substantiated through numerous in vitro assays, demonstrating their efficacy against inflammation, microbial pathogens, and cancer cells.
A significant body of research highlights the anti-inflammatory properties of benzophenone derivatives. In vitro and in vivo models have consistently demonstrated their ability to mitigate inflammatory responses. A common assay, the croton oil-induced ear edema model in mice, has been used to show that various benzophenone analogues can significantly inhibit edema, with efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and indomethacin. scielo.brmdpi.comresearchgate.net This effect is largely attributed to the inhibition of prostaglandin (B15479496) production. mdpi.comresearchgate.net Furthermore, studies on RAW 264.7 macrophage cells show that these compounds can inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS). frontiersin.orgnih.govmdpi.com
Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of Selected Benzophenone Analogues
| Compound / Analogue | Assay / Model | Finding | Reference |
|---|---|---|---|
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | In vitro enzymatic assay | Selective COX-2 inhibition | scielo.brscielo.br |
| 4-hydroxy-4'-methoxybenzophenone (5) | In vitro enzymatic assay | Selective COX-1 inhibition | scielo.brscielo.br |
| Glucosylated Benzophenones (4, 6, 7) | Croton oil-induced ear edema (mice) | 51-73% edema inhibition | scielo.br |
| Thiazole (B1198619) Derivatives of Benzophenone (3a-3j) | Croton oil-induced ear edema (mice) | Significant edema inhibition | mdpi.comnih.gov |
| Guttiferone E (7) | 15-Lipoxygenase (15-LOX) inhibition | Potential inhibition of 15-LOX | frontiersin.org |
| Smeathxanthone A (5) | Cytokine production (LPS-stimulated RAW 264.7 cells) | Significant reduction of IFN-γ, TNF-α, IL-2 | frontiersin.org |
| Otogirinin A (9) | NO production (LPS-stimulated RAW 264.7 cells) | IC₅₀ = 10.9 µM | mdpi.com |
Analogues incorporating both the benzophenone core and a piperidine ring have been evaluated for their ability to combat microbial growth. Studies have shown that these hybrid structures possess activity against a range of bacterial and fungal pathogens. For example, a series of substituted Benzophenone-N-ethyl piperidine ether derivatives were screened and found to be potential antibacterial and antifungal agents. researchgate.net Other piperidine derivatives have demonstrated inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. biointerfaceresearch.comnih.gov The hybridization of the benzophenone moiety with other heterocyclic structures, such as azetidinone, has also yielded compounds with promising antimicrobial effects against various bacterial and fungal strains. nih.gov
Table 2: Antimicrobial Activity of Selected Piperidine and Benzophenone Analogues
| Compound / Analogue | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzophenone fused Azetidinone (9a) | S. aureus | 12.5 µg/mL | nih.gov |
| Benzophenone fused Azetidinone (9e) | E. coli | 25 µg/mL | nih.gov |
| Benzophenone fused Azetidinone (9g) | C. albicans | 25 µg/mL | nih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes (3) | S. aureus | 32-512 µg/mL | nih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes (3) | B. subtilis | 32-512 µg/mL | nih.gov |
| Piperidine Derivative (6) | B. cereus | 0.75 mg/mL | academicjournals.org |
| Piperidine Derivative (6) | E. coli | 1.5 mg/mL | academicjournals.org |
| 1,3,4-Oxadiazole-Piperidine Hybrid (7l) | S. typhi | 12.5 µg/mL | scielo.br |
The cytotoxic effects of benzophenone analogues against various human cancer cell lines have been extensively investigated. These compounds have demonstrated potent antiproliferative activity, often with IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov For instance, a novel benzophenone analogue, compound 9d, which contains methyl, chloro, and fluoro substitutions, exhibited potent cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 9.1, 10.4, and 9.4 μM, respectively. nih.gov Other studies have identified benzophenone derivatives with very strong inhibitory activity against HL-60 (leukemia), SMMC-7721 (hepatocarcinoma), and SW480 (colon) cell lines, with some IC₅₀ values falling below 1 μM. nih.gov The inclusion of a piperidine-containing side chain on a benzopyranone core has also yielded compounds with potent cytotoxicity against the A549 lung cancer cell line. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected Benzophenone Analogues
| Compound / Analogue | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzophenone Analogue (9d) | A549 (Lung) | 9.1 µM | nih.gov |
| Benzophenone Analogue (9d) | HeLa (Cervical) | 10.4 µM | nih.gov |
| Benzophenone Analogue (9d) | MCF-7 (Breast) | 9.4 µM | nih.gov |
| Benzophenone Analogue (1) | SMMC-7721 (Hepatocarcinoma) | 0.26 µM | nih.gov |
| Benzophenone Analogue (1) | HL-60 (Leukemia) | 0.48 µM | nih.gov |
| Benzophenone Analogue (8) | SMMC-7721 (Hepatocarcinoma) | 1.02 µM | nih.gov |
| Benzophenone Analogue (9) | SMMC-7721 (Hepatocarcinoma) | 0.80 µM | nih.gov |
| Piperidinylethoxy Benzopyranone (8) | A549 (Lung) | 8.33 µM (LD₅₀) | researchgate.net |
| Pyrrolidinylethoxyl Benzopyranone (9) | A549 (Lung) | 5.83 µM (LD₅₀) | researchgate.net |
Other Potential Therapeutic Areas (e.g., CNS modulators, anti-Alzheimer's)
The benzophenone scaffold is a recurring motif in medicinal chemistry, with derivatives being investigated for a wide range of biological activities. nih.gov One of the significant areas of exploration is their potential as modulators of the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Anti-Alzheimer's Agents:
The interest in benzophenone derivatives as a potential treatment for Alzheimer's disease stems from their ability to inhibit key enzymes involved in its pathology. nih.gov Research has shown that certain benzophenone-based compounds can act as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a primary target in Alzheimer's therapy as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132), which is depleted in patients.
Furthermore, some fluorinated benzophenone analogues have been developed as multi-potent agents targeting both β-secretase (BACE-1) and AChE, while also counteracting the formation of intracellular reactive oxygen species (ROS). nih.gov BACE-1 is an enzyme involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov A computational study has also explored benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2, proteins that are components of the γ-secretase complex, also involved in amyloid-beta production. nih.gov
The presence of a cyano group, as seen in this compound, has been noted in other scaffolds to contribute to potent binding to CNS targets. For instance, in a series of compounds targeting the dopamine D4 receptor, a 4-cyanophenoxy moiety resulted in a compound with a high binding affinity (Ki = 1.7 nM), suggesting that the cyano group can be a favorable feature for CNS-active molecules. chemrxiv.org
Table 1: Investigated CNS Targets for Benzophenone Analogues
| Target | Rationale for a Therapeutic Role | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition increases acetylcholine levels, improving neurotransmission. | nih.gov |
| β-secretase (BACE-1) | Inhibition reduces the formation of amyloid-beta plaques. | nih.gov |
| Presenilin-1 & Presenilin-2 | Inhibition modulates γ-secretase activity and amyloid-beta production. | nih.gov |
In Vivo Preclinical Models
For a compound to be effective in the CNS, it must cross the blood-brain barrier. The lipophilicity and molecular properties of benzophenone derivatives can be tailored to enhance brain penetration. For instance, the CNS MPO (Multi-Parameter Optimization) score, a measure of drug-likeness for CNS drugs, has been calculated for some CNS-targeted compounds containing a cyano-substituted phenoxy group, with many achieving scores greater than 5.0, indicating a good potential for CNS activity. chemrxiv.org
Pharmacodynamic (PD) biomarkers are crucial tools in drug development to provide evidence of a drug's mechanism of action and to guide dose selection. veedalifesciences.com PD biomarkers can be measured in accessible biological samples like blood or through imaging techniques. biognosys.com For CNS drugs, PD biomarkers can include changes in the levels of neurotransmitters or their metabolites, receptor occupancy measured by PET imaging, or changes in brain activity measured by EEG.
In the context of anti-Alzheimer's drug development, relevant PD biomarkers could include the measurement of amyloid-beta and tau levels in cerebrospinal fluid or blood. For a compound like a BACE-1 inhibitor, a PD biomarker would be a reduction in the levels of amyloid-beta fragments. While specific PD biomarker studies for this compound are not published, the investigation of such markers would be a critical step in its preclinical development to demonstrate target engagement in the CNS.
Structure-Target Relationship (STR)
The relationship between the chemical structure of benzophenone derivatives and their biological targets is a key area of research for optimizing their potency and selectivity. The benzophenone core itself serves as a versatile scaffold that can be functionalized at various positions to interact with different biological targets. nih.gov
For anti-Alzheimer's activity, the presence of specific substituents on the benzophenone rings is critical. For example, in a series of fluorinated benzophenone analogues, the inclusion of different amino functional groups on a 3-fluoro-4-hydroxy-benzophenone scaffold led to compounds with balanced micromolar potency against both BACE-1 and AChE. nih.gov
The cyano group in this compound is an interesting feature from an STR perspective. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence how the molecule binds to its target. In a study of dopamine D4 receptor antagonists, the replacement of a fluorine atom with a cyano group on a phenoxy moiety led to a compound with single-digit nanomolar binding affinity, highlighting the positive contribution of the cyano group to target engagement. chemrxiv.org The piperidinomethyl group is a basic moiety that is often incorporated into CNS drug candidates to improve solubility and to introduce a potential point of interaction with acidic residues in a target's binding site.
Table 2: Structure-Target Relationship Insights for Benzophenone and Related Analogues
| Structural Feature | Potential Impact on Biological Activity | Reference |
|---|---|---|
| Fluorination | Can enhance binding affinity and metabolic stability. | nih.gov |
| Amino Functions | Can provide key interactions with target enzymes like AChE and BACE-1. | nih.gov |
| Cyano Group | Acts as a hydrogen bond acceptor and can significantly improve binding potency. | chemrxiv.org |
Computational Approaches in the Research of 4 Cyano 3 Piperidinomethyl Benzophenone
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4'-Cyano-3-piperidinomethyl benzophenone (B1666685), which is recognized as a benzophenone-containing sigma receptor ligand, docking simulations are primarily used to understand its interaction with sigma receptor subtypes, such as σ1 and σ2. nih.govnih.govmdpi.com
The primary goal of ligand-protein interaction analysis is to identify the specific binding mode of 4'-Cyano-3-piperidinomethyl benzophenone within the active site of its target protein, typically the sigma-1 receptor (S1R). nih.govnih.gov This involves predicting the three-dimensional conformation of the ligand-protein complex. Computational studies on similar piperidine-based compounds have revealed the crucial amino acid residues that interact with the ligand. nih.gov For this compound, the analysis would focus on identifying key interactions such as:
Hydrogen Bonds: The cyano group and the carbonyl group of the benzophenone scaffold, as well as the nitrogen atom in the piperidine (B6355638) ring, are potential hydrogen bond acceptors and donors.
Hydrophobic Interactions: The aromatic rings of the benzophenone structure and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The benzoyl and benzonitrile (B105546) rings can form pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the receptor's binding site.
These interactions are critical for the stability of the ligand-receptor complex and are a key determinant of the compound's affinity and selectivity. The insights gained from this analysis are instrumental for the structure-based design of new ligands with improved properties. nih.gov
Table 1: Predicted Interacting Residues of this compound with Sigma-1 Receptor
| Interaction Type | Potential Interacting Residues (Sigma-1 Receptor) |
| Hydrogen Bonding | Tyr103, Glu172 |
| Hydrophobic Interactions | Val84, Ile124, Leu182 |
| Pi-Pi Stacking | Tyr103, Trp164 |
| Ionic/Salt Bridge | Asp188 (with protonated piperidine) |
Note: This table is illustrative and based on common interactions observed for similar ligands with the sigma-1 receptor.
A major application of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibitory constant (Ki). These values provide a quantitative estimate of how strongly the ligand binds to the protein. Lower binding energy scores indicate a more stable complex and higher affinity. For instance, studies on related piperidine-based compounds have reported Ki values in the nanomolar range for high-affinity sigma receptor ligands. nih.gov The predicted binding affinity of this compound would be compared with that of known reference compounds to gauge its potential potency.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. nih.govrsc.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked conformation and provide insights into the flexibility of both the ligand and the protein.
Once this compound is docked into its target protein, MD simulations are performed to evaluate the stability of the predicted binding pose. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD trajectory suggests that the binding pose is maintained. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand entry, binding, or conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like the benzophenone derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs.
A QSAR study on benzophenone derivatives would involve calculating a variety of molecular descriptors for each compound in a dataset. These descriptors quantify different physicochemical properties of the molecules.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzophenone Derivatives
| Descriptor Category | Examples |
| Electronic | Dipole moment, Electron affinity, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
These descriptors are then used as independent variables in a regression analysis, with the biological activity (e.g., binding affinity or inhibitory concentration) as the dependent variable. The resulting QSAR equation can be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its desired biological effect.
Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net For a novel compound like this compound, developing a predictive QSAR model would be a crucial first step in identifying its potential therapeutic applications. This process involves assembling a dataset of structurally similar compounds with known biological activities against a specific target, such as a protein kinase or a receptor. nih.govnih.gov
The biological activity data, often expressed as the half-maximal inhibitory concentration (IC50) or a similar metric, is converted to a logarithmic scale (pIC50) for the QSAR analysis. nih.gov A hypothetical dataset for building a QSAR model for a series of benzophenone derivatives might look like the following:
| Compound ID | Structure | Target Activity (IC50, µM) | pIC50 |
| 1 | This compound | Predicted | Predicted |
| 2 | 3-methyl-4'-nitro-benzophenone | 5.2 | 5.28 |
| 3 | 4'-chloro-3-aminomethyl-benzophenone | 2.1 | 5.68 |
| 4 | 4'-methoxy-3-pyrrolidinomethyl-benzophenone | 8.9 | 5.05 |
| 5 | 3,4'-dicyano-benzophenone | 1.5 | 5.82 |
By analyzing the relationship between the structural features of these compounds and their corresponding biological activities, a mathematical model can be generated. This model can then be used to predict the biological activity of new or untested compounds, including this compound. researchgate.net The predictive power of the QSAR model is assessed through rigorous statistical validation, ensuring its reliability for guiding further research. nih.gov
Descriptor Analysis (electronic, steric, lipophilic)
The biological activity of a molecule is intrinsically linked to its physicochemical properties, which can be quantified using molecular descriptors. These descriptors are categorized into electronic, steric, and lipophilic properties. nih.gov
Electronic Descriptors: These describe the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions. For this compound, the electron-withdrawing nature of the cyano group and the carbonyl group of the benzophenone core significantly influences the molecule's electron distribution. nih.gov Descriptors like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity and potential interactions with biological targets. ucsb.edu
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its ability to fit into the binding site of a protein. Descriptors such as molecular weight, molecular volume, and surface area define the steric profile of this compound. The flexible piperidine ring can adopt various conformations, which can be a key factor in its binding affinity and selectivity.
Lipophilic Descriptors: Lipophilicity, often expressed as LogP, describes a molecule's affinity for a lipid environment. This property is vital for its ability to cross cell membranes and reach its target. The presence of the non-polar benzophenone core and the polar piperidinomethyl and cyano groups gives this compound a balanced lipophilic character that can be fine-tuned for optimal pharmacokinetic properties. nih.gov
A table of hypothetical calculated descriptors for this compound is presented below:
| Descriptor Type | Descriptor | Predicted Value |
| Electronic | Dipole Moment | 4.5 D |
| HOMO Energy | -6.8 eV | |
| LUMO Energy | -1.2 eV | |
| Steric | Molecular Weight | 304.39 g/mol |
| Molecular Volume | 280 ų | |
| Lipophilic | LogP | 3.5 |
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For this compound, if a potential biological target is identified, virtual screening can be employed to find other compounds with similar or better activity. This can be done through either ligand-based or structure-based approaches. unibl.org
In a structure-based virtual screen, the three-dimensional structure of the target protein is used to dock a library of compounds, and their binding affinities are scored. nih.gov This allows for the identification of novel scaffolds that can interact with the target. For instance, given the prevalence of benzophenone scaffolds in kinase inhibitors, a virtual screen could be performed against a panel of protein kinases to identify potential targets for this compound. unibl.orgresearchgate.net
Once a "hit" compound is identified, lead optimization is the iterative process of modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, computational methods can guide this process by predicting how changes to the molecule, such as modifying the substitution pattern on the benzophenone rings or altering the piperidine moiety, will affect its biological activity and drug-like properties. researchgate.net
In Silico ADME Prediction for Drug-like Qualities
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools allow for the early assessment of these properties, saving time and resources. nih.gov
For this compound, a variety of ADME parameters can be predicted using computational models. These include:
Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are predicted to assess how well the compound is absorbed into the bloodstream. nih.gov
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound is distributed throughout the body.
Metabolism: The likelihood of the compound being metabolized by cytochrome P450 enzymes can be predicted, which is crucial for determining its half-life and potential for drug-drug interactions. nih.gov
Excretion: Predictions of renal clearance help to understand how the compound is eliminated from the body.
A hypothetical in silico ADME profile for this compound might be as follows:
| ADME Parameter | Predicted Property |
| Absorption | High intestinal absorption |
| Moderate Caco-2 permeability | |
| Distribution | High plasma protein binding |
| Low blood-brain barrier penetration | |
| Metabolism | Substrate for CYP3A4 |
| Inhibitor of CYP2D6 | |
| Excretion | Primarily renal clearance |
These in silico predictions provide a valuable initial assessment of the drug-like qualities of this compound and can guide its further development. researchgate.net
Future Research Directions and Unexplored Potential
Development of Novel Analogues with Enhanced Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogues of 4'-Cyano-3-piperidinomethyl benzophenone (B1666685) to achieve enhanced selectivity for specific biological targets. The development of derivatives is a cornerstone of medicinal chemistry, aiming to optimize potency while minimizing off-target effects. For this compound, structure-activity relationship (SAR) studies can be systematically undertaken by modifying its distinct chemical regions. researchgate.net
Modifications could include:
Piperidine (B6355638) Ring Alterations: The piperidine moiety can be substituted with other cyclic amines (e.g., morpholine, piperazine) to probe the effects of heteroatom changes on binding and physicochemical properties. Further derivatization of the piperidine ring itself could also yield compounds with improved target engagement.
Cyano Group Replacement: The 4'-cyano group is a key feature that can be replaced with other electron-withdrawing groups, such as nitro or trifluoromethyl, or with various halogens (fluorine, chlorine, bromine). nih.gov These changes would systematically alter the electronic properties of the phenyl ring and could significantly impact receptor binding affinity and selectivity. nih.gov
Benzophenone Core Substitution: Introducing substituents, such as hydroxyl or methoxy (B1213986) groups, onto the benzophenone scaffold could create new interaction points with a target protein, potentially leading to enhanced binding.
Table 1: Potential Analogues and Rationale for Enhanced Selectivity
| Structural Modification | Example of New Group | Rationale for Selectivity Enhancement |
|---|---|---|
| Piperidine Ring Substitution | Morpholine or 4-Methylpiperazine | Alters hydrogen bonding capacity and basicity, potentially favoring one biological target over another. |
| 4'-Cyano Group Replacement | Trifluoromethyl (CF3) or Halogen (Cl, Br) | Modifies electronic profile and introduces potential for halogen bonding, which can be crucial for selective binding. nih.govnih.gov |
| Benzophenone Core Substitution | Hydroxyl (-OH) or Methoxy (-OCH3) Group | Introduces new hydrogen bond donor/acceptor sites, potentially improving affinity and altering the binding orientation. |
| Isosteric Replacement of Phenyl Ring | Pyridine or Thiophene | Changes the overall geometry and electronic distribution of the molecule, which can lead to novel target interactions. |
Exploration of New Biological Targets and Mechanisms of Action
The benzophenone scaffold is present in numerous molecules with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov However, for many synthetic benzophenones, the full spectrum of their biological activity remains unexplored. nih.gov A critical future direction for 4'-Cyano-3-piperidinomethyl benzophenone is to move beyond initial screening and identify and validate its specific molecular targets and mechanisms of action.
Phenotypic screening of the compound against a diverse range of cell lines and disease models could uncover unexpected therapeutic potential. Once an effect is observed, target deconvolution studies would be necessary. The discovery that pentamidine, another aromatic compound, perturbs the outer membrane of Gram-negative pathogens illustrates how known scaffolds can find new life through the discovery of novel mechanisms. nih.gov Similarly, investigating this compound could reveal novel interactions with targets that have been historically challenging to drug. researchgate.netnih.gov
Table 2: Potential Biological Targets for Investigation
| Target Class | Example | Rationale |
|---|---|---|
| Kinases | PIM-1 Kinase | Small molecule inhibitors targeting kinases have shown potential in neurodegenerative diseases like Alzheimer's. nih.gov |
| Viral Enzymes | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Benzophenone scaffolds have been investigated for anti-HIV activity. nih.gov |
| Parasitic Proteasomes | Plasmodium falciparum proteasome | Inhibition of parasite-specific proteasomes is a promising strategy for developing new antimalarial drugs. researchgate.netnih.gov |
| Bacterial Membranes | Bacterial Lipopolysaccharides | Targeting the bacterial membrane is an attractive approach for new antibiotics, as it may be less prone to resistance. researchgate.net |
Advanced Synthetic Methodologies for Complex Derivatives
The future exploration of this compound and its analogues will necessitate the development of advanced and efficient synthetic methodologies. While various strategies for the synthesis of substituted benzophenones exist, creating complex and diverse libraries of derivatives for high-throughput screening requires robust and flexible chemical routes. nih.gov Research into novel catalytic systems, flow chemistry, and combinatorial synthesis approaches could accelerate the discovery of lead compounds. For example, developing on-resin synthesis methods could streamline the production of peptidic benzimidazoles and other complex structures. researchgate.net The ability to rapidly generate a multitude of analogues is crucial for comprehensive SAR studies and for optimizing compounds for clinical investigation. researchgate.net
Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Omics)
To fully understand the potential of this compound, future research must integrate multidisciplinary approaches. The use of chemical biology probes, derived from the parent compound, can be instrumental in identifying binding partners and elucidating mechanisms of action. Furthermore, 'omics' technologies—genomics, proteomics, and metabolomics—can provide a global view of the cellular response to the compound, revealing pathways that are perturbed and offering clues to its mode of action. Computational tools, including molecular dynamics simulations, can be used to study target-ligand interactions and predict binding kinetics, paving the way for the rational design of more effective drugs. researchgate.net This holistic approach, combining synthetic chemistry with biology and computational science, is essential for modern drug discovery.
Addressing Challenges in Drug Discovery with Benzophenone Scaffolds
While the benzophenone scaffold is promising, its use in drug discovery is not without challenges. nih.gov Future research on compounds like this compound must proactively address these hurdles. A significant challenge is the often-poor understanding of the underlying disease mechanisms for which a drug is being designed. cas.org Another major issue is the translation of findings from preclinical models to human patients, as animal models can be poor predictors of human responses. cas.org
Table 3: Key Challenges and Mitigation Strategies in Benzophenone Drug Discovery
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Poor Understanding of Disease Mechanisms | A lack of clarity on the biological basis of a disease hinders the development of targeted therapies. cas.org | Integrate 'omics' and chemical biology approaches to better define drug targets and pathways. |
| Inaccurate Disease Modeling | Animal models often fail to accurately predict human toxicity and efficacy. cas.org | Develop and utilize more advanced in vitro models, such as organoids or patient-derived cells, for more relevant screening. |
| Lack of Biological Activity Data | Many synthesized benzophenone derivatives have not been biologically evaluated. nih.gov | Implement systematic, high-throughput screening of compound libraries against diverse biological targets. |
| Off-Target Effects | The scaffold may interact with multiple proteins, leading to unintended side effects. | Use computational docking and rational design to create analogues with enhanced selectivity for the desired target. |
By focusing on these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzophenone-containing molecules, paving the way for the development of new and effective medicines.
Q & A
Q. What analytical methods are recommended for quantifying 4'-Cyano-3-piperidinomethyl benzophenone and its impurities in pharmaceutical preparations?
- Methodology :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Optimize mobile phases (e.g., acetonitrile/water gradients) for separation of benzophenone derivatives and impurities. Internal standards like phenytoin can improve accuracy .
- Polarography : For impurity analysis (e.g., free benzophenone), polarographic methods in non-aqueous media (e.g., 0.1 M LiCl in ethanol) at −1.2 V vs. SCE provide high sensitivity .
- Derivative Spectrophotometry : Second-derivative UV spectroscopy at 248 nm effectively quantifies benzophenone impurities in complex matrices .
Q. How should computational methods (e.g., DFT) be applied to predict the spectroscopic properties of this compound?
- Methodology :
- Basis Set Selection : Use B3LYP/6-311G(d,p) for IR vibrational frequencies (C=O stretching ~1650 cm⁻¹) and HOMO-LUMO gap calculations. Validate against experimental IR peaks (e.g., 1634 cm⁻¹) .
- Solvent Effects : Incorporate solvent polarity (e.g., PCM model) to adjust dipole moments and vibrational frequencies. Acetonitrile or THF are common choices for benzophenone derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Collect organic waste separately and incinerate at >1000°C to avoid environmental release, given benzophenone’s potential carcinogenicity (IARC Class 2B) .
Advanced Research Questions
Q. How can conflicting thermochemical data for benzophenone derivatives (e.g., polymorphic variations) be resolved in experimental design?
- Strategy :
- Polymorph Characterization : Use XRD and DSC to confirm the crystalline phase (e.g., α-polymorph ΔfH°m(cr) = −45.6 ± 1.4 kJ·mol⁻¹). Avoid mixtures by recrystallizing from ethanol .
- Sublimation Calorimetry : Measure ΔgcrH°m for the α-polymorph (95.0 ± 0.1 kJ·mol⁻¹) to standardize gas-phase enthalpy calculations .
- Validation : Cross-check combustion calorimetry results with G4-level computational thermochemistry to identify outliers .
Q. What mechanistic insights explain benzophenone’s dual role in photochemical alkylation of pyridines?
- Experimental Design :
- HAT Activation : Use benzophenone (0.5–1.0 eq.) under UV light (365 nm) to abstract hydrogen from hydrocarbons, generating radicals for C-4 alkylation. Monitor kinetics via inline FTIR .
- Oxidant Function : After HAT, benzophenone is regenerated as a terminal oxidant. Confirm via GC-MS analysis of byproducts (e.g., benzhydrol in <3% yield) .
- Computational Support : Perform DFT calculations (B3LYP/6-31G*) to map transition states and validate radical intermediates .
Q. How can diffusion modeling optimize benzophenone surface concentration in PDMS-based cell culture substrates?
- Methodology :
- Soaking Parameters : Soak PDMS in 5% benzophenone/acetone for 60 min, then dry for 60 min to stabilize surface concentration (Figure 2b). Use finite difference models to predict diffusion depth .
- Oxygen Quenching Mitigation : Pre-purge PDMS with nitrogen to minimize benzophenone radical quenching. Validate grafting efficiency via XPS (C=O peak at 287 eV) .
Q. What in vitro assays are recommended to assess endocrine-disrupting effects of benzophenone derivatives?
- Protocols :
- Estrogenicity : Use MCF-7 cell proliferation (E-SCREEN assay) with 4-hydroxybenzophenone (EC₅₀ ~10⁻⁶ M) as a positive control .
- Anti-Androgenic Activity : Transfection assays (e.g., MDA-kb2 cells) with luciferase reporters under androgen-responsive promoters. Co-treat with DHT (1 nM) to quantify inhibition .
- DNA Damage : SOS/umu assay with Salmonella TA1535/pSK1002 exposed to metabolites (e.g., 4-nitrophenol). Compare induction ratios (IR) to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
